molecular formula C20H26N4O2S B15024079 1-(Azepan-1-yl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}ethanone

1-(Azepan-1-yl)-2-{[3-(morpholin-4-yl)quinoxalin-2-yl]sulfanyl}ethanone

Cat. No.: B15024079
M. Wt: 386.5 g/mol
InChI Key: KNTZOHILSAOZOA-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-{[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of azepane, morpholine, and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-{[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]SULFANYL}ETHAN-1-ONE likely involves multi-step organic reactions. A possible synthetic route could include:

  • Formation of the quinoxaline core through a condensation reaction between an o-phenylenediamine and a dicarbonyl compound.
  • Introduction of the morpholine group via nucleophilic substitution.
  • Attachment of the azepane ring through another substitution or addition reaction.
  • Final coupling of the quinoxaline and azepane-morpholine intermediates using a thiol-ene reaction or similar methodology.

Industrial Production Methods

Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-{[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: Potential formation of sulfoxides or sulfones.

    Reduction: Possible reduction of the quinoxaline ring.

    Substitution: Nucleophilic or electrophilic substitution on the quinoxaline or morpholine rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing halogenated compounds or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the quinoxaline or morpholine rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure might make it a candidate for use as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigation into its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.

    Biochemistry: Studying its interactions with biological macromolecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential development into a drug candidate after thorough biological evaluation.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(AZEPAN-1-YL)-2-{[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]SULFANYL}ETHAN-1-ONE: can be compared to other compounds with similar structural motifs, such as:

Uniqueness

The combination of these three moieties in a single molecule might confer unique properties, such as enhanced binding affinity or specificity for certain biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-(3-morpholin-4-ylquinoxalin-2-yl)sulfanylethanone

InChI

InChI=1S/C20H26N4O2S/c25-18(23-9-5-1-2-6-10-23)15-27-20-19(24-11-13-26-14-12-24)21-16-7-3-4-8-17(16)22-20/h3-4,7-8H,1-2,5-6,9-15H2

InChI Key

KNTZOHILSAOZOA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N=C2N4CCOCC4

Origin of Product

United States

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